2,3,4,6-Tetrafluoro-5-methoxypyridine
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Overview
Description
2,3,4,6-Tetrafluoro-5-methoxypyridine is a fluorinated pyridine derivative The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, yielding the desired compound . Another approach involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide, followed by treatment with caesium fluoride in hot tetramethylene sulphone .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and caesium fluoride.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include catalysts and controlled environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-methoxypyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methoxypyridine involves its interaction with molecular targets through its fluorine atoms and methoxy group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxypyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid
- 3,4,5,6-Tetrafluoropyridine-2-carboxamide
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,3,4,6-Tetrafluoro-5-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
Molecular Formula |
C6H3F4NO |
---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3 |
InChI Key |
CIPBRPRWOJPONA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(N=C1F)F)F)F |
Origin of Product |
United States |
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